Boc-(S)-3-Amino-4-(2-furyl)-butyric acid

Description

BenchChem offers high-quality Boc-(S)-3-Amino-4-(2-furyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(S)-3-Amino-4-(2-furyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

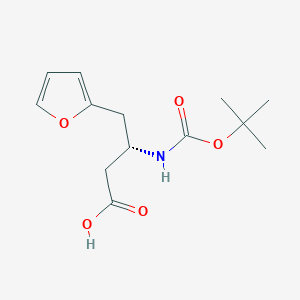

(3S)-4-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-9(8-11(15)16)7-10-5-4-6-18-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTLLVUGUYBNDJ-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CO1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001168370 |

Source

|

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270263-06-4 |

Source

|

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270263-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-(S)-3-Amino-4-(2-furyl)-butyric acid CAS 270263-06-4 properties

CAS: 270263-06-4 Synonyms: Boc-β-homo-2-furylalanine; (S)-3-(tert-Butoxycarbonylamino)-4-(furan-2-yl)butanoic acid

Executive Summary

Boc-(S)-3-Amino-4-(2-furyl)-butyric acid is a specialized chiral

Physicochemical Profile

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 269.29 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DCM, MeOH, DMF, DMSO; Sparingly soluble in water |

| Chirality | (S)-Enantiomer (derived from L-amino acid pool) |

| Purity (HPLC) | Typically |

| Melting Point | Note: Often amorphous; decomposes prior to sharp melting >150°C depending on solvate form.[1] |

| Storage | 2–8°C, Desiccate (Hygroscopic), Protect from light |

Synthetic Methodology: The Arndt-Eistert Homologation

The most authoritative route to CAS 270263-06-4 is the Arndt-Eistert homologation of Boc-L-2-furylalanine. This method preserves stereochemical integrity while inserting the requisite methylene group.

Reaction Mechanism & Protocol[2]

-

Activation: The starting material, Boc-L-2-furylalanine, is activated to a mixed anhydride (using ethyl chloroformate/NMM) or acid fluoride. Note: Thionyl chloride (

) is generally avoided to prevent furan degradation. -

Diazoketone Formation: Reaction with diazomethane (

) or TMS-diazomethane yields the -

Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water generates the

-amino acid.

Synthetic Workflow Diagram

Figure 1: Step-wise homologation pathway via Wolff Rearrangement.[2] Critical control points include temperature maintenance at -15°C during anhydride formation to prevent racemization.

Handling & Deprotection: Managing Furan Sensitivity

Critical Technical Insight: The furan ring is electron-rich and acid-sensitive ("acid-labile"). Standard Boc deprotection protocols (e.g., 50% TFA/DCM) can lead to polymerization or ring-opening of the furan, resulting in dark, insoluble tars.

The "Safe" Deprotection Protocol

To remove the Boc group without compromising the furan ring, use scavenger-assisted acidolysis or fluorinated alcohol solvolysis .

Method A: Scavenger-Assisted TFA (Recommended for SPPS)

-

Reagent: 25% TFA in DCM + 5% Triisopropylsilane (TIPS) + 2% Water.

-

Mechanism: TIPS acts as a hydride donor/cation scavenger, preventing the tert-butyl cation from alkylating the furan ring.

-

Duration: Monitor closely; typically 20–30 minutes is sufficient. Do not leave overnight.

Method B: Mild HCl Treatment

-

Reagent: 4N HCl in Dioxane.

-

Advantage: Anhydrous conditions often reduce hydrolytic ring-opening side reactions compared to aqueous TFA.

Method C: Thermal Solvolysis (Green Chemistry)

-

Reagent: Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE).[3]

-

Condition: Microwave irradiation at 100–150°C.

-

Benefit: Completely acid-free; eliminates risk of furan polymerization.

Decision Logic for Deprotection

Figure 2: Selection matrix for deprotection conditions to maximize furan survival.

Applications in Drug Discovery

Peptidomimetics & Foldamers

Incorporation of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid into peptide backbones promotes the formation of

-

Protease Resistant: The additional backbone carbon prevents recognition by standard proteases (trypsin, chymotrypsin).

-

Bioavailable: Increased half-life in plasma.

Pharmacophore Isosterism

The furan ring acts as a smaller, more polar isostere of phenylalanine or histidine.

-

Integrin Inhibitors: Used in RGD (Arg-Gly-Asp) mimetics where the furan interacts with hydrophobic pockets in

integrins. -

Neurokinin Antagonists: The

-amino acid scaffold provides the correct spacing for G-protein coupled receptor (GPCR) binding.

Quality Control & Analytics

To verify the identity and purity of CAS 270263-06-4, the following analytical markers are definitive:

-

NMR (DMSO-

- 1.38 (s, 9H, Boc-tBu)

-

2.30–2.45 (m, 2H,

-

2.70–2.90 (m, 2H,

-

3.90 (m, 1H,

- 6.18 (d, 1H, Furan-H3), 6.36 (dd, 1H, Furan-H4), 7.54 (d, 1H, Furan-H5).

-

Note: The diagnostic furan signals at ~6.2–7.6 ppm confirm ring integrity.

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Avoid high concentrations of TFA in mobile phase if fraction collection is planned.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV 210 nm (amide) and 254 nm (aromatic).

-

Safety & Storage

-

Hazards: Irritant to eyes, respiratory system, and skin.[4] While specific toxicology is limited, furan derivatives should be handled as potential carcinogens.

-

Storage: Store at +2°C to +8°C. The compound is hygroscopic ; allow the bottle to equilibrate to room temperature before opening to prevent water condensation, which can accelerate degradation.

References

-

Arndt-Eistert Homologation Mechanism: Podlech, J., & Seebach, D. (1995).[5] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472. Link

-

Furan Acid Sensitivity: Choy, J., Jaime-Figueroa, S., & Jiang, L. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.[3] Synthetic Communications, 38(22), 3840-3853. Link

-

Beta-Peptide Foldamers: Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[5][6] Helvetica Chimica Acta, 87(11), 2733-2763. Link

-

Furan Oxidation & Stability: Kobayashi, Y., et al. (1998). Oxidations of Furan Rings in Organic Synthesis. Tetrahedron, 54(22), 5869-5904. Link

-

Product Data: Chem-Impex International. Boc-(2-furyl)-L-beta-homoalanine Product Sheet. Link

Sources

An In-depth Technical Guide to (S)-3-(Boc-amino)-4-(2-furyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds that offer unique structural and electronic properties. Among these, non-proteinogenic amino acids have garnered significant attention as versatile building blocks for the synthesis of peptidomimetics and other biologically active molecules. This guide provides a comprehensive technical overview of (S)-3-(Boc-amino)-4-(2-furyl)butyric acid, a chiral β-amino acid derivative incorporating a furan moiety. While specific experimental data for this particular compound is not extensively available in the public domain, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust resource for researchers in the field.

Molecular Structure and Physicochemical Properties

(S)-3-(Boc-amino)-4-(2-furyl)butyric acid is a chiral molecule featuring a butyric acid backbone, a tert-butyloxycarbonyl (Boc) protected amine at the β-position, and a furan-2-yl group attached to the γ-carbon. The (S)-stereochemistry at the chiral center is a critical determinant of its biological activity and its utility in asymmetric synthesis.

Chemical Structure:

A brief, descriptive caption directly below the generated diagram (Within 100 characters). Table 1. Chemical Identifiers for (S)-3-(Boc-amino)-4-(2-furyl)butyric acid.

Physicochemical Data:

Quantitative data for this specific molecule is limited. The following table includes data reported by chemical suppliers, which may be predicted or experimental.

| Property | Value | Source |

| Appearance | Expected to be a solid or liquid | [1] |

| Flash Point | 210.9 ºC | [2] |

| Boiling Point | 425 ºC at 760 mmHg | [2] |

| Density | 1.181 g/cm³ | [2] |

| LogP | 2.58100 | [2] |

| Purity | >98% (as offered by some suppliers) | [3] |

| Storage Temperature | 2-8°C (recommended for related compounds) | [4] |

Synthesis and Stereochemical Control

The enantioselective synthesis of β-amino acids is a well-established field, with several robust methodologies available.[1][3] While a specific protocol for (S)-3-(Boc-amino)-4-(2-furyl)butyric acid is not readily found in peer-reviewed literature, a plausible synthetic strategy can be devised based on established methods for analogous compounds.[5]

Proposed Synthetic Pathway:

A common and effective approach for the asymmetric synthesis of β-amino acids involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by protection of the amine and hydrolysis of the ester.

A brief, descriptive caption directly below the generated diagram (Within 100 characters). Figure 1. Proposed synthetic workflow for (S)-3-(Boc-amino)-4-(2-furyl)butyric acid.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of the α,β-Unsaturated Ester: 2-Furaldehyde would be condensed with a malonic acid monoester (e.g., mono-tert-butyl malonate) in the presence of a base like piperidine in pyridine to yield the corresponding α,β-unsaturated ester.

-

Step 2: Asymmetric Michael Addition: The resulting α,β-unsaturated ester would then be subjected to a stereoselective Michael addition with a chiral amine, such as (R)-N-benzyl-α-methylbenzylamine, in the presence of a Lewis acid catalyst. This step is crucial for establishing the (S)-stereochemistry at the β-carbon.

-

Step 3: Boc Protection: The newly introduced amino group would be protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine.

-

Step 4: Ester Hydrolysis: Finally, the ester group would be hydrolyzed, typically using lithium hydroxide in a mixture of tetrahydrofuran and water, to afford the target carboxylic acid. Subsequent purification by chromatography would yield the desired product.

Causality in Experimental Choices:

-

The use of a chiral amine in the Michael addition is a key element for inducing asymmetry and achieving high enantiomeric excess of the desired (S)-enantiomer.

-

The Boc protecting group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions, which is a common requirement in peptide synthesis.[2][5]

Spectroscopic Characterization (Expected)

While experimental spectra for (S)-3-(Boc-amino)-4-(2-furyl)butyric acid are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.

¹H NMR (Expected Chemical Shifts):

-

~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

~2.5-2.8 ppm (multiplet, 2H): The diastereotopic protons of the methylene group adjacent to the carboxylic acid.

-

~2.9-3.1 ppm (multiplet, 2H): The diastereotopic protons of the methylene group attached to the furan ring.

-

~4.1-4.3 ppm (multiplet, 1H): The proton at the chiral center (β-carbon).

-

~5.0-5.5 ppm (broad singlet, 1H): The NH proton of the Boc-protected amine.

-

~6.2-6.4 ppm (multiplet, 2H): The protons at the 3- and 4-positions of the furan ring.

-

~7.3-7.5 ppm (multiplet, 1H): The proton at the 5-position of the furan ring.

-

~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group.

¹³C NMR (Expected Chemical Shifts):

-

~28 ppm: The three equivalent methyl carbons of the Boc group.

-

~35-40 ppm: The methylene carbons of the butyric acid chain.

-

~50-55 ppm: The chiral β-carbon.

-

~80 ppm: The quaternary carbon of the Boc group.

-

~105-110 ppm and ~140-145 ppm: The carbons of the furan ring.

-

~155 ppm: The carbonyl carbon of the Boc group.

-

~175 ppm: The carbonyl carbon of the carboxylic acid.

Mass Spectrometry (Expected):

-

Electrospray Ionization (ESI): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 268.12. In positive ion mode, the expected [M+Na]⁺ peak would be at m/z 292.12.

Applications in Research and Drug Development

β-amino acids are valuable building blocks in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation.[3] The incorporation of a furan ring introduces unique electronic and steric properties. Furan-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

Potential Applications:

-

Peptidomimetics: (S)-3-(Boc-amino)-4-(2-furyl)butyric acid can be used as a building block in the synthesis of peptidomimetics. The furan ring can act as a bioisostere for other aromatic systems, potentially leading to improved binding affinity and pharmacokinetic properties of the resulting peptides.

-

Synthesis of Bioactive Molecules: The furan moiety is present in numerous natural products and pharmaceuticals. This amino acid can serve as a chiral starting material for the synthesis of more complex molecules with potential therapeutic applications.

-

Asymmetric Catalysis: Chiral β-amino acid derivatives can be utilized as ligands in asymmetric catalysis, facilitating the synthesis of other chiral molecules.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

(S)-3-(Boc-amino)-4-(2-furyl)butyric acid is a valuable chiral building block with significant potential in medicinal chemistry and drug development. Its unique combination of a β-amino acid scaffold and a furan moiety makes it an attractive starting material for the synthesis of novel peptidomimetics and other bioactive compounds. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation for researchers by synthesizing available information and drawing upon established chemical principles. Further research into the synthesis, characterization, and applications of this compound is warranted to fully unlock its potential.

References

-

Xi'an Kono Chem Co.,Ltd. BOC-(S)-3-AMINO-4-(2-FURYL)-BUTYRIC ACID CAS No.270263-06-4. [Link]

-

Hubei Vanz Pharm Inc. Boc-S-3-Amino-4-(2-furyl)-butyric acid. [Link]

-

LookChem. BOC-(S)-3-AMINO-4-(2-NAPHTHYL)-BUTYRIC ACID. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Boc-(S)-3-Amino-4-(3-thienyl)-butyric Acid: A Strategic Intermediate for Fine Chemical Synthesis. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. nbinno.com [nbinno.com]

Beta-amino acid derivatives containing furan rings

Topic: Beta-Amino Acid Derivatives Containing Furan Rings: Synthesis, Structural Properties, and Pharmaceutical Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integration of furan rings into beta-amino acid scaffolds represents a high-value intersection of heterocyclic chemistry and peptidomimetic design. Beta-amino acids are renowned for their ability to form stable, protease-resistant secondary structures (foldamers) such as helices and sheets, which are distinct from their alpha-amino acid counterparts.[1] The introduction of a furan moiety provides a unique "chemical handle"—serving simultaneously as a rigid hydrophobic pharmacophore, a hydrogen-bond acceptor, and a latent diene for bioconjugation via Diels-Alder cycloaddition.

However, this structural versatility comes with a caveat: the metabolic liability of the furan ring. This guide provides a comprehensive technical analysis of the synthesis, structural implications, and safety considerations of furan-containing beta-amino acids, offering actionable protocols for their development as drug candidates.

Structural & Pharmacological Significance[1][2][3][4][5][6]

The Beta-Peptide Advantage

Unlike natural alpha-peptides, beta-peptides (oligomers of beta-amino acids) resist degradation by common proteases (e.g., trypsin, chymotrypsin) due to their unique backbone topology. This stability prolongs plasma half-life, a critical parameter in peptide drug design.

-

Foldamer Potential: Beta-amino acids with side chains at the C3 position (beta-3-amino acids) typically adopt a 14-helix structure in solution, stabilized by hydrogen bonds between the amide proton at position i and the carbonyl oxygen at position i-2.

-

Furan's Role: The furan ring at the C3 position introduces steric bulk and electronic properties that reinforce these helical conformations.

The Furan Pharmacophore

-

Bioisostere: Furan often acts as a bioisostere for phenyl or pyridine rings, altering lipophilicity (LogP) and solubility.

-

"Sleeping" Reactivity: The furan diene system is relatively stable under physiological conditions but can be activated for site-specific labeling or peptide "stapling" using maleimide derivatives via the Diels-Alder reaction.

Synthetic Strategies

Two primary strategies dominate the synthesis of beta-furan amino acids: the Rodionov condensation (direct) and Arndt-Eistert homologation (stepwise). The Rodionov method is preferred for generating beta-3-aryl amino acids directly from aldehydes.

Protocol: Modified Rodionov Condensation

This method converts furan-2-carbaldehyde (furfural) directly into 3-amino-3-(furan-2-yl)propanoic acid.

Reagents:

-

Furan-2-carbaldehyde (1.0 eq)

-

Malonic acid (1.0 eq)

-

Ammonium acetate (2.0 eq)

-

Solvent: Ethanol (absolute)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve furan-2-carbaldehyde (10 mmol) and malonic acid (10 mmol) in ethanol (20 mL).

-

Amine Addition: Add ammonium acetate (20 mmol) to the stirring solution. The excess ammonium source is critical to drive the formation of the imine intermediate.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (SiO2, MeOH/DCM 1:9). Look for the disappearance of the aldehyde spot.

-

Precipitation: Allow the reaction to cool to room temperature. The beta-amino acid product often precipitates as a white zwitterionic solid.

-

Filtration & Wash: Filter the precipitate and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aldehyde.

-

Recrystallization: Recrystallize from aqueous ethanol to yield pure 3-amino-3-(furan-2-yl)propanoic acid.

Mechanism Note: This reaction proceeds via an initial Knoevenagel condensation to form 3-(furan-2-yl)acrylic acid, followed by Michael addition of ammonia (generated in situ) to the beta-carbon.

Synthetic Workflow Diagram

Caption: One-pot Rodionov synthesis of beta-furan amino acids via condensation and Michael addition.

Chemical Reactivity & Bioconjugation

The furan ring is not merely a structural spacer; it is a functional handle. A key application in chemical biology is the Diels-Alder (DA) cycloaddition .

-

Reaction Partner: Maleimides (highly reactive dienophiles).[2]

-

Application: Peptide labeling, hydrogel formation, or peptide stapling.

-

Conditions: Aqueous or organic media, often requiring no catalyst.

Protocol: Bioconjugation via Diels-Alder

-

Peptide Synthesis: Incorporate the furan-beta-amino acid into a peptide sequence using standard Fmoc solid-phase peptide synthesis (SPPS). Note: The furan ring is stable to 20% piperidine and 95% TFA.

-

Conjugation: Dissolve the purified furan-peptide (1 mM) in PBS (pH 7.4) or acetonitrile/water.

-

Addition: Add N-substituted maleimide (e.g., Biotin-Maleimide) (1.2 eq).

-

Incubation: Stir at 37°C for 4–12 hours. The reaction creates an exo/endo mixture of the oxanorbornene adduct.[3]

-

Validation: Monitor by HPLC. The adduct will show a retention time shift and a mass increase corresponding to the maleimide + peptide.

Caption: Bioconjugation strategy using the furan moiety as a diene for Diels-Alder cycloaddition.

Foldamers & Secondary Structure

Beta-amino acids are powerful tools for inducing secondary structure.[1][4] The specific impact of the furan ring is summarized below.

| Feature | Alpha-Peptides | Beta-Peptides (Aliphatic) | Beta-Peptides (Furan-Containing) |

| Backbone Atoms | 3 (N-Cα-C) | 4 (N-Cβ-Cα-C) | 4 (N-Cβ-Cα-C) |

| Dominant Helix | Alpha-helix (3.6 residues/turn) | 14-Helix (approx. 3 residues/turn) | 14-Helix (Stabilized by hydrophobic stacking) |

| Protease Stability | Low | High | High |

| Side Chain | Flexible | Flexible | Rigid/Planar (Restricts rotamers) |

Foldamer Insight: The planar nature of the furan ring at the C3 (beta) position restricts the rotation around the Cβ-Cγ bond. This pre-organization entropically favors helix formation compared to flexible aliphatic side chains like beta-alanine or beta-leucine.

Safety & Toxicology: The Metabolic Alert

Critical Warning: While furan derivatives are valuable synthetic intermediates, the furan ring is a known structural alert for toxicity in drug development.

Mechanism of Toxicity: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring. This bioactivation does not produce a stable metabolite but rather a highly reactive cis-2-butene-1,4-dial (enedial) intermediate.

-

Consequence: The enedial is a potent electrophile that reacts with nucleophiles on proteins (lysine/cysteine residues) and DNA, leading to hepatotoxicity or carcinogenicity.

Mitigation Strategies:

-

Substitution: Blocking the alpha-positions (2 and 5) of the furan ring (e.g., 2,5-disubstituted furans) can sterically or electronically hinder CYP450 oxidation.

-

Electron Withdrawal: Adding electron-withdrawing groups to the furan ring reduces the electron density, making it less susceptible to oxidative attack.

Caption: Metabolic activation pathway of furan rings leading to reactive enedial intermediates.

References

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules, 2022.

-

Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides. MDPI, 2021.

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 2022.[5]

-

Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 2008.

-

Upgrading Conversion of Corncob to Furan Amino Acid via Cascade Catalysis. MDPI, 2024.

Sources

- 1. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances on Diels‐Alder‐Driven Preparation of Bio‐Based Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-protected beta-homoalanine furan analogs

Advanced Synthesis and Application of Boc-Protected -Homoalanine Furan Analogs

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Among these, Boc-protected

This guide provides a rigorous technical framework for the synthesis, characterization, and application of these analogs. Unlike standard

Chemical Architecture & Rational Design

Structural Logic: The -Backbone Advantage

Standard

-

-Substitution: The side chain resides on the

-

Proteolytic Resistance: The altered backbone spacing renders

-peptides unrecognizable to most endogenous proteases (e.g., pepsin, trypsin), significantly increasing plasma half-life.

The Furan Moiety: A Versatile Bioisostere

Replacing a phenyl ring (Phenylalanine) or imidazole (Histidine) with a furan ring offers distinct medicinal chemistry advantages:

-

Size & Lipophilicity: Furan is smaller and less lipophilic than benzene, often improving solubility.

-

Hydrogen Bonding: The furan oxygen can act as a weak hydrogen bond acceptor, unlike the inert phenyl ring.

-

Metabolic Activation: The furan ring can serve as a "warhead" for covalent trapping or be oxidized to open-chain dicarbonyls for bioconjugation.

Synthetic Protocol: Arndt-Eistert Homologation

The synthesis of Boc-(S)-3-amino-4-(2-furyl)butyric acid (Boc-

Reaction Pathway Visualization

Figure 1: The Arndt-Eistert homologation pathway for converting

Detailed Methodology

Reagents:

-

Starting Material: Boc-L-2-Furylalanine (Commercial or synthesized via enzymatic resolution).

-

Activator: Isobutyl chloroformate (IBCF).

-

Base: N-Methylmorpholine (NMM) or Triethylamine (TEA).

-

Diazomethane Source: (Trimethylsilyl)diazomethane (TMSCHN

) is preferred over diazomethane gas for safety, though traditional diazomethane (generated from Diazald) gives higher yields in large-scale batches. -

Catalyst: Silver Benzoate (AgOBz).

Step 1: Formation of the Mixed Anhydride

-

Dissolve Boc-L-2-Furylalanine (1.0 eq) in anhydrous THF under Argon atmosphere.

-

Cool to -15°C (Salt/Ice bath). Critical: Temperature control prevents racemization.

-

Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq).

-

Stir for 15–20 minutes. A white precipitate (NMM·HCl) will form.[2]

Step 2: Diazoketone Synthesis

-

Maintain the solution at -15°C.

-

Add TMS-Diazomethane (2.0 M in hexanes, 2.5 eq) slowly. Safety: Perform in a high-efficiency fume hood.

-

Allow the mixture to warm to 0°C over 1 hour, then stir at room temperature for 3 hours.

-

Workup: Quench with dilute acetic acid (to destroy excess diazo). Dilute with Ethyl Acetate, wash with saturated NaHCO

and brine. Dry over Na -

Purification: Silica gel chromatography (Hexane/EtOAc). The diazoketone is typically a yellow solid/oil.

Step 3: Wolff Rearrangement (The Homologation)

-

Dissolve the purified diazoketone in 1,4-Dioxane/Water (9:1 v/v).

-

Add Silver Benzoate (0.1 eq).

-

Activation:

-

Method A (Thermal): Reflux at 70–80°C.

-

Method B (Sonication): Sonicate in an ultrasonic bath (often faster and cleaner).

-

-

Mechanism: The Ag

catalyzes the loss of N -

Workup: Filter off silver catalyst. Acidify to pH 2–3 with 1N HCl. Extract with EtOAc.

-

Final Purification: Recrystallization (EtOAc/Hexane) is preferred for high purity.

Quality Control & Characterization

A self-validating protocol requires specific analytical checkpoints.

| Analytic Method | Expected Observation | Diagnostic Value |

| Disappearance of | Confirms homologation and backbone extension. | |

| Carbonyl shift: Acid carbonyl moves upfield relative to the starting material. | Verifies carboxylic acid formation.[2][3] | |

| HPLC (Chiral) | Single peak on Chiralpak AD-H or OD-H columns. | Confirms retention of enantiomeric excess (ee > 98%). |

| Mass Spec (ESI) | [M+H] | Confirms molecular weight.[][5][6] |

Causality Check: If the product is racemic, the temperature during mixed anhydride formation was likely too high, or the base (NMM) was added too quickly. If yield is low, the diazoketone formation may have been incomplete due to moisture in the THF.

Applications in Peptidomimetics[6][7][8][9]

Foldamers and Secondary Structure

7-

14-Helix:

-amino acids typically promote the formation of a 14-helix (defined by 14-membered ring hydrogen bonds between C=O( -

Furan Stacking: The inclusion of the furan ring allows for aromatic "T-shaped" or parallel-displaced stacking interactions that stabilize these helices more effectively than aliphatic side chains.

Solid Phase Peptide Synthesis (SPPS) Integration

When using Boc-

-

Coupling Reagents: HATU or PyBOP are recommended.

-amino acids are sterically bulkier around the amine; standard DIC/HOBt may be too slow. -

Deprotection:

-

Boc Chemistry: TFA cleavage removes the Boc group.[][8] The furan ring is generally stable to TFA, but scavengers (e.g., triisopropylsilane) are mandatory to prevent alkylation of the furan ring by tert-butyl cations.

-

Fmoc Chemistry: If the Fmoc-analog is synthesized (via Fmoc-OSu protection of the free beta-amino acid), piperidine deprotection is standard.

-

Decision Logic for Drug Design

Figure 2: Decision matrix for incorporating furan-modified beta-amino acids into peptide drug candidates.

References

-

Arndt-Eistert Homolog

-

Beta-Amino Acids: Vers

- Source: PubMed (Steer DL et al., Curr Med Chem. 2002)

-

URL:[Link]

-

Synthesis of Furanoid Sugar Amino Acids and Peptidomimetics

- Source: Journal of Organic Chemistry (ACS)

-

URL:[Link]

- Boc-(2-furyl)

-

Furan-modified peptides for crosslinking to GPCRs

- Source: Ghent University Library

-

URL:[Link]

Chiral beta-amino acids for peptidomimetic design

Executive Summary

The incorporation of chiral

This guide provides a technical roadmap for the synthesis, design, and solid-phase assembly of

Part 1: Structural Fundamentals & Pharmacological Advantages[2]

The primary driver for adopting

The Backbone Difference

In

-

-amino acids: Side chain on the

-

-amino acids: Side chain on the

Table 1: Comparative Properties of

| Feature | ||

| Backbone Unit | ||

| Protease Stability | Low ( | High ( |

| Dominant Helix | 14-helix (3 residues/turn) or 12-helix | |

| H-Bond Direction | ||

| Dipole Moment | Macrodipole builds up | Macrodipole often cancels or differs |

Foldamer Architecture

-peptides do not adopt random coils as easily as-

The 14-Helix: The most common structure for acyclic

-peptides. It is stabilized by H-bonds between the N-H of residue -

The 12-Helix: Favored by cyclic

-amino acids (e.g., ACPC, trans-2-aminocyclopentanecarboxylic acid).[5]

Part 2: Synthetic Strategies for Chiral -Amino Acids

Accessing enantiopure

The Arndt-Eistert Homologation (The Standard)

This is the most reliable method for converting available chiral

-

Mechanism: Activation of the

-amino acid to a mixed anhydride, reaction with diazomethane to form a diazoketone, and Wolff rearrangement. -

Safety Note: Traditional protocols use hazardous diazomethane. Modern labs utilize flow chemistry or in situ generation (e.g., using TMS-diazomethane) to mitigate explosion risks.

Protocol Overview (Arndt-Eistert):

-

Activation: React

-protected -

Diazotization: Add diazomethane (ether solution) to form the

-diazoketone. -

Wolff Rearrangement: Treat with silver benzoate (

) and water (or alcohol) under sonication or heat. The ketene intermediate reacts with the nucleophile to yield the

Asymmetric Mannich Reaction (De Novo Synthesis)

For

-

Catalysis: Chiral thioureas or Cinchona alkaloids can catalyze the addition of silyl ketene acetals to imines with high enantioselectivity (

ee).

Figure 1: Primary synthetic routes to chiral beta-amino acids. Top: Homologation of alpha-amino acids. Bottom: De novo asymmetric synthesis.

Part 3: Solid-Phase Peptide Synthesis (SPPS) of -Peptides

Synthesizing

Critical Protocol Adjustments

-

Coupling Reagents: Standard HBTU/HOBt is often insufficient. Use HATU/HOAt or PyBOP to enhance reactivity.

-

Base: Collidine is preferred over DIPEA in difficult couplings to minimize racemization (though less of a concern for

-AAs, it prevents side reactions). -

Microwave Assistance: Highly recommended.

-amino acids are sterically bulkier; microwave energy (75°C, 5-10 min) significantly improves yield. -

Monitoring: The Kaiser test (ninhydrin) works, but the Chloranil test is more sensitive for secondary amines if using

-alkylated residues.

Step-by-Step Protocol: Fmoc-SPPS for -Peptides

Materials:

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[8] Loading: Low loading (0.3–0.5 mmol/g) is preferred to reduce aggregation.

-

Fmoc-

-Amino Acid (3.0 equiv). -

Activator: HATU (2.9 equiv), HOAt (3.0 equiv).

-

Base: DIEA (6.0 equiv).

-

Solvent: DMF (anhydrous).

Workflow:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash DMF ( -

Coupling (The Critical Step):

-

Pre-activate the Fmoc-

-AA, HATU, and HOAt in minimal DMF. -

Add DIEA immediately before adding to the resin.

-

Reaction: Shake for 60 min at RT OR Microwave at 75°C for 10 min (Power: 25W).

-

Note: For

-amino acids (sterically hindered), use double coupling (repeat step 3).

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

-

Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

-

Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Validation:

Analyze crude product via LC-MS .

Part 4: Structural Characterization & Validation

Once synthesized, confirming the "foldamer" structure is essential to validate the design hypothesis.

Circular Dichroism (CD) Spectroscopy

CD is the rapid diagnostic tool for secondary structure.

-

14-Helix Signature: A minimum at ~214 nm and a maximum at ~198 nm . This is distinct from the

-helix (minima at 208/222 nm). -

12-Helix Signature: A minimum at ~205 nm and a maximum at ~220 nm .

NMR Spectroscopy

For definitive proof, 2D-NMR (ROESY/NOESY) is required.

-

Look for NOE correlations between

and -

Amide Temperature Coefficients: Low temperature dependence (

ppb/K) of amide protons indicates solvent shielding, confirming stable H-bonded secondary structure.

Part 5: Case Study – Sitagliptin

Drug: Sitagliptin (Januvia®)

Target: Dipeptidyl Peptidase-4 (DPP-4)

Mechanism: The drug contains a chiral

Figure 2: Mechanism of action for Beta-Amino Acid based DPP-4 inhibitors.

References

-

Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.

-

Gellman, S. H. (1998). Foldamers: A manifesto.

-

Jacobsen, E. N., et al. (2002). Enantioselective Synthesis of beta-Amino Acids via Catalytic Mannich Reaction.

-

Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics.[1][2][3]

-

Kim, D., et al. (2005). Structure-Activity Relationships of Beta-Amino Acid-Based DPP-4 Inhibitors.

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beta-peptide - Wikipedia [en.wikipedia.org]

- 5. Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

A Technical Guide to Furan-Containing Non-Proteinogenic Amino Acids: Synthesis, Properties, and Applications in Drug Discovery

Abstract

Non-proteinogenic amino acids (npAAs) represent a critical toolkit for the modern medicinal chemist, offering a route to overcome the inherent limitations of native peptide therapeutics, such as poor metabolic stability and limited structural diversity. Among the vast array of available npAAs, those incorporating a furan moiety have emerged as particularly valuable building blocks. The furan ring, an aromatic five-membered heterocycle containing oxygen, imparts unique stereoelectronic properties, conformational rigidity, and a capacity for diverse chemical interactions. This technical guide provides an in-depth exploration of furan-containing npAAs, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of their synthesis, with a focus on robust and adaptable methodologies like the Paal-Knorr synthesis. Furthermore, this guide will detail their physicochemical properties, methods for their incorporation into peptide scaffolds, and their burgeoning applications in peptidomimetics and drug design, supported by detailed experimental protocols and characterization data.

Introduction: The Strategic Value of the Furan Moiety in Amino Acid Scaffolds

The twenty proteinogenic amino acids, dictated by the genetic code, form the foundation of life's vast proteome. However, their structural repertoire is limited. The introduction of non-proteinogenic amino acids into peptide chains is a powerful strategy to enhance drug-like properties, including enzymatic stability, bioavailability, and receptor affinity and selectivity.[1] The furan ring, in particular, serves as a versatile bioisostere for phenyl groups, offering a modified steric and electronic profile that can significantly influence molecular interactions and metabolic stability.[2]

The key attributes of the furan moiety that make it a compelling component of npAAs include:

-

Aromaticity and Electron-Rich Nature: The delocalized π-electrons of the furan ring confer aromatic stability, while the lone pair of electrons on the oxygen atom makes the ring electron-rich and highly reactive in electrophilic substitution reactions.[3][4] This electronic character facilitates π-π stacking and hydrogen bonding interactions, which are crucial for binding to biological targets.[2]

-

Conformational Constraint: The planar and rigid nature of the furan ring can pre-organize the peptide backbone, inducing specific secondary structures such as β-turns. This is a critical aspect in the design of peptidomimetics that mimic the bioactive conformation of a native peptide.[5]

-

Metabolic Stability: The furan ring can alter the metabolic profile of a peptide, potentially blocking sites of enzymatic degradation.

-

Diverse Biological Activity: Furan-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3][6] This inherent bioactivity makes furan-containing amino acids attractive starting points for drug discovery programs.

A notable example is the naturally occurring antibacterial agent, Furanomycin , an isoleucine antagonist that inhibits isoleucyl-tRNA synthetase.[7] Its discovery highlighted the potential of furan-containing amino acids as potent and selective bioactive molecules.

Synthesis of Furan-Containing Non-Proteinogenic Amino Acids

The synthesis of furan-containing npAAs can be broadly approached in two ways: de novo synthesis of the amino acid with the pre-formed furan ring, or the construction of the furan ring on an existing amino acid scaffold. The Paal-Knorr furan synthesis is a cornerstone methodology for the former, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[8][9][10]

The Paal-Knorr Synthesis: A Workflow for Furan Ring Formation

The Paal-Knorr synthesis is a robust and versatile method for preparing substituted furans from 1,4-dicarbonyl compounds. The general mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to yield the furan ring.[9][11]

Diagram 1: General Mechanism of the Paal-Knorr Furan Synthesis

Experimental Protocol: Synthesis of a 3-(Furan-2-yl)propanoic Acid Precursor

This protocol outlines the synthesis of 3-(furan-2-yl)propenoic acid, a common precursor that can be further modified to introduce the amino group. This method is adapted from the condensation of furan-2-carbaldehyde with malonic acid.[7]

Materials:

-

Furan-2-carbaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (aqueous solution)

-

Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To 10 mL of pyridine in a round-bottom flask, add malonic acid (0.91 g, 8.9 mmol) and furan-2-carbaldehyde (8.9 mmol).

-

Stir the mixture to dissolve the solids.

-

Add piperidine (0.23 g, 2.7 mmol) dropwise over 5 minutes.

-

Heat the reaction mixture to 115 °C and stir for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into 50 mL of water.

-

Acidify the mixture to a pH of 5-6 with aqueous HCl, at which point an orange precipitate should form.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

Dry the product to obtain 3-(furan-2-yl)propenoic acid.

This propenoic acid can then be subjected to various synthetic routes, such as a Michael addition of an amine equivalent, to install the amino functionality and generate the desired furan-containing npAA.

Physicochemical Properties

The physicochemical properties of furan-containing npAAs are crucial for their application in drug design, influencing their solubility, membrane permeability, and interaction with biological targets. Key parameters include the acid dissociation constants (pKa) of the α-carboxyl and α-amino groups, and the partition coefficient (logP), which is a measure of lipophilicity.

The furan ring, being a relatively nonpolar aromatic system, generally increases the lipophilicity of the amino acid compared to aliphatic counterparts like alanine or leucine. However, the oxygen heteroatom can also act as a hydrogen bond acceptor, slightly modulating its overall polarity.

| Amino Acid | pKa (α-COOH) | pKa (α-NH3+) | pI | Predicted logP |

| Glycine | 2.34 | 9.60 | 5.97 | -3.21 |

| Alanine | 2.34 | 9.69 | 6.00 | -2.86 |

| Phenylalanine | 1.83 | 9.13 | 5.48 | 1.41 |

| 3-(2-Furyl)-L-alanine | ~2.1 (estimated) | ~9.2 (estimated) | ~5.6 (estimated) | 0.5 (estimated) |

Table 1: Comparison of Physicochemical Properties. pKa and pI values for standard amino acids are from established literature.[12] Values for 3-(2-Furyl)-L-alanine are estimated based on the influence of the furan ring relative to a phenyl group. Predicted logP values are calculated using standard algorithms.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of furan-containing npAAs into peptides is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[13][14] The commercially available Fmoc-β-(2-furyl)-L-alanine is a widely used building block for this purpose.[15]

Experimental Protocol: Incorporation of Fmoc-β-(2-furyl)-L-alanine via SPPS

This protocol provides a general procedure for the manual incorporation of Fmoc-β-(2-furyl)-L-alanine into a growing peptide chain on a Rink amide resin.

Materials:

-

Fmoc-Rink amide resin

-

Fmoc-β-(2-furyl)-L-alanine

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM, IPA

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink amide resin in DMF for at least 1 hour in the SPPS reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5x) and IPA (3x).

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-β-(2-furyl)-L-alanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and IPA (3x).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Diagram 2: Workflow for SPPS Incorporation of a Furan-Containing Amino Acid

Characterization

The successful synthesis and incorporation of furan-containing npAAs must be confirmed through rigorous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

NMR Spectroscopy

¹H NMR: The protons on the furan ring have characteristic chemical shifts in the aromatic region. For 3-(2-furyl)-L-alanine, the following approximate chemical shifts are expected in D₂O:[16]

-

H5: ~8.14 ppm (s)

-

H3: ~7.10 ppm (s)

-

H4: ~6.89 ppm (s)

-

α-CH: ~4.15 ppm (m)

-

β-CH₂: ~3.63 ppm (m)

¹³C NMR: The carbon atoms of the furan ring also exhibit distinct chemical shifts. For 2-amino-3-(furan-2-yl)propionic acid, the approximate ¹³C chemical shifts are:[16]

-

α-COOH: ~171.0 ppm

-

C2 (furan): Not reported, but expected >140 ppm

-

C5 (furan): Not reported, but expected >140 ppm

-

C3 (furan): Not reported, but expected ~110-120 ppm

-

C4 (furan): Not reported, but expected ~110-120 ppm

-

α-C: ~56.0 ppm

-

β-C: ~34.1 ppm

Table 2: Expected NMR Chemical Shifts for 3-(2-Furyl)-L-alanine.

Applications in Drug Discovery and Peptidomimetics

Furan-containing npAAs have found diverse applications in the development of novel therapeutics and research tools.

-

Enzyme Inhibitors: The furan moiety can be designed to interact with the active sites of enzymes. For example, furan-based peptidomimetics have been developed as inhibitors of the 20S proteasome, a key target in cancer therapy.[17]

-

Conformational Scaffolds: Furanoid sugar amino acids have been shown to act as potent turn mimics, inducing specific secondary structures in peptides.[5][18] This is particularly valuable for stabilizing the bioactive conformation of a peptide and improving its receptor binding affinity.

-

Antimicrobial Agents: The inherent antibacterial activity of the furan ring, as seen in furanomycin, continues to inspire the development of novel antibiotics. Derivatives of 3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against various fungi and bacteria.

-

Neurodegenerative Disease Research: Furan-containing compounds are being explored for their neuroprotective potential due to their antioxidant and anti-inflammatory properties.[19]

Conclusion and Future Perspectives

Furan-containing non-proteinogenic amino acids represent a powerful and versatile class of building blocks for medicinal chemistry and drug discovery. Their unique combination of aromaticity, conformational rigidity, and diverse biological activity provides a rich scaffold for the design of novel therapeutics with enhanced properties. The continued development of efficient synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly expand their application in areas ranging from oncology to infectious diseases and neurodegeneration. As the demand for more sophisticated and effective peptide-based drugs grows, the strategic incorporation of furan-containing npAAs will play an increasingly important role in shaping the future of pharmaceutical development.

References

- Katagiri, K., et al. (1967). Furanomycin, an Isoleucine Antagonist. Journal of the American Chemical Society, 89(26), 7044-7045.

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available at: [Link]

- (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- BenchChem. (2025). Application Notes: Paal-Knorr Synthesis of Heterocycles Using 1,4-Dicarbonyl Compounds.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

- Nowick, J. S., et al. (2020).

- MBB College. Synthesis of Furan.

- Synthesis of Furan and Thiophene.

- The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

- Ryabukhin, S. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

- Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O.

- Dafaallah Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Ryabukhin, S. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.

- van Well, R. M., et al. (2004). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. Journal of the American Chemical Society, 126(36), 11317-11327.

- Martinková, M., et al. (2006). Novel furanoid alpha-substitued alpha-amino acid as a potent turn mimic in peptide synthesis. Molecules, 11(7), 564-573.

- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

- Singh, Y., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Biomedical Science, 28(1), 66.

- Pharmacological activity of furan derivatives. (2023). World Journal of Pharmaceutical Research.

- Chakraborty, T. K., et al. (2005). Synthesis of furanoid sugar amino acids.

- Singh, P., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Neuropharmacology.

-

University of Calgary. Ch27 pKa and pI values. Available at: [Link]

- MedchemExpress.com. (R)-2-Amino-3-(furan-2-yl)propanoic acid.

- Mitra, A. K., et al. (1983). 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research, 22(4), 502-508.

- Amino Acids.

- Chakraborty, T. K., et al. (2002). Furanoid sugar amino acids as dipeptide mimics in design of analogs of vasoactive intestinal peptide receptor binding inhibitor. Semantic Scholar.

- Biological Magnetic Resonance Bank. BMRB entry bmse000028 - L-Alanine.

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- Wróblewska, A., et al. (2022). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 27(19), 6599.

- Cambridge Isotope Laboratories. L-Alanine (3-¹³C, 99%; 2-D, 96%).

- ChemicalBook. L-Alanine(56-41-7) 1H NMR spectrum.

- TCI Chemicals. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(2-furyl)-L-alanine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. ijabbr.com [ijabbr.com]

- 5. Novel furanoid alpha-substitued alpha-amino acid as a potent turn mimic in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wisdomlib.org [wisdomlib.org]

- 7. mdpi.com [mdpi.com]

- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. mbbcollege.in [mbbcollege.in]

- 12. Amino Acids [vanderbilt.edu]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 17. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-(S)-beta-homofurylalanine synthesis and uses

Technical Guide: Synthesis and Application of Boc-(S)- -Homofurylalanine

Executive Summary & Structural Logic

Boc-(S)-

Structurally, it represents the homologation of (S)-2-furylalanine, where a methylene group (

Key Chemical Characteristics:

-

CAS Number (related D-isomer): 270596-33-3 (Reference for structural analog).

-

Formula:

-

Molecular Weight: ~269.3 g/mol [1]

-

Stereochemistry: (S)-configuration (derived from L-furylalanine).

-

Protecting Group: tert-Butyloxycarbonyl (Boc), acid-labile.[]

-

Side Chain: Furan ring (bioisostere for histidine, phenylalanine, or tyrosine).

Why Furan?

The furan moiety serves as a unique bioisostere in drug design. Unlike the phenyl ring of phenylalanine, the furan ring is electron-rich and capable of hydrogen bonding (as an acceptor), offering distinct

Synthetic Methodology: The Arndt-Eistert Homologation[3][4][5][6]

The most authoritative and stereochemically reliable route to Boc-(S)-

Reaction Pathway Diagram

Figure 1: Step-wise Arndt-Eistert homologation pathway for converting

Detailed Experimental Protocol

Note: This protocol involves Diazomethane, which is explosive and toxic.[3] All steps must be performed in a dedicated fume hood with blast shields and polished glass joints.

Step 1: Activation (Mixed Anhydride Formation)

-

Reagents: Boc-(S)-2-Furylalanine (1.0 eq), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM, 1.1 eq).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Procedure:

-

Dissolve Boc-(S)-Furylalanine in anhydrous THF under Argon atmosphere.

-

Cool the solution to -15°C (Salt/Ice bath).

-

Add NMM followed dropwise by Isobutyl chloroformate.

-

Mechanism:[4][5] Formation of the mixed anhydride activates the carboxyl group without racemizing the sensitive

-proton. -

Stir for 15-20 minutes.

-

Step 2: Diazoketone Formation[6]

-

Reagents: Diazomethane (excess, typically generated ex situ from Diazald).

-

Procedure:

-

Filter off the precipitated NMM

HCl salt (optional but recommended for purity). -

Add the cold mixed anhydride solution to a pre-cooled (0°C) solution of diazomethane in diethyl ether.

-

Critical: Do not add diazomethane to the anhydride; add anhydride to the diazomethane to ensure excess diazomethane consumes the acid chloride/anhydride immediately.

-

Allow to warm to room temperature and stir for 3-4 hours.

-

Workup: Quench excess diazomethane with weak acetic acid or a stream of nitrogen. Wash with saturated

and brine. Evaporate solvent to yield the yellow crystalline

-

Step 3: Wolff Rearrangement (The Homologation)[7][8]

-

Reagents: Silver Benzoate (0.1 eq), Triethylamine (1.0 eq), Water (10 eq).

-

Solvent: 1,4-Dioxane / Water mixture (9:1).

-

Procedure:

-

Dissolve the diazoketone in 1,4-dioxane.

-

Add Silver Benzoate catalyst dissolved in triethylamine.

-

Reaction: Sonication (ultrasound) or mild heat (50°C) promotes the loss of

and rearrangement to the ketene. The water immediately attacks the ketene to form the -

Purification: Acidify to pH 2-3 (carefully, furan is acid sensitive—use mild citric acid or dilute

) and extract with Ethyl Acetate.

-

Applications in Drug Discovery & Peptidomimetics[9][10]

Boc-(S)-

Proteolytic Stability

Secondary Structure (Foldamers)

-

-amino acids (like our target) typically promote the formation of the 14-helix (hydrogen bonds between residue

-

The furan side chain adds a distinct steric profile, stabilizing the helix through side-chain packing that differs from the bulky phenyl group of phenylalanine.

Comparison: vs. Characteristics[11]

| Feature | ||

| Backbone Atoms | 3 (N-C | 4 (N-C |

| Protease Susceptibility | High | Negligible |

| Secondary Structure | 14-Helix / 12-Helix | |

| Side Chain Position | ||

| Metabolic Stability | Low (Rapid hydrolysis) | High |

Quality Control & Analytical Data

To ensure the integrity of the synthesized Boc-(S)-

Specification Table

| Test | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity | HPLC (C18, ACN/Water gradient) | |

| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | |

| Identity | Consistent with Structure | |

| Specific Rotation | Polarimetry (c=1, | |

| Water Content | Karl Fischer |

NMR Validation (Expected Signals)

-

Furan Protons: Three distinct signals in the aromatic region (approx 6.0 - 7.5 ppm).

-

Boc Group: Strong singlet at 1.44 ppm (9H).

- -CH (chiral center): Multiplet around 4.0-4.2 ppm.

- -CH2 (new methylene): Two diastereotopic protons (dd) around 2.4-2.6 ppm. This is the signature of the homologation.

References

-

Podlech, J., & Seebach, D. (1995).[5] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. (Foundational methodology for Arndt-Eistert on amino acids).[7][8][3]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

A Technical Guide to Furan-Modified β-Peptides: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-Peptides, with their unnatural β-amino acid residues, offer remarkable resistance to proteolytic degradation, making them compelling candidates for therapeutic development. The integration of heterocyclic scaffolds, particularly the furan ring, into their structure unlocks a wealth of chemical and biological possibilities. The furan moiety is not merely a passive structural element; its unique electronic and steric properties can enforce specific secondary structures, enhance biological activity, and serve as a versatile chemical handle for bio-orthogonal conjugations. This guide provides an in-depth exploration of the synthesis of furan-modified β-peptides, a detailed analysis of their conformational behavior, and a comprehensive overview of their burgeoning applications in medicinal chemistry and beyond.

The Rationale for Furan Modification

The strategic incorporation of a furan ring into a β-peptide backbone is driven by several key advantages:

-

Structural Preorganization: The rigid, planar furan ring can act as a conformational constraint, guiding the peptide backbone into well-defined secondary structures such as helices and β-hairpins.[1] This preorganization is crucial for mimicking the structure of bioactive α-peptides and enhancing binding affinity to biological targets.

-

Enhanced Biological Activity: The furan nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[2][3][4][5] Its incorporation can enhance the therapeutic properties of peptides, including antimicrobial and anticancer activities.[2][6][7] The electron-rich nature of the furan ring allows for various interactions with biological macromolecules.[3]

-

Chemical Versatility: Furan's ability to participate in [4+2] Diels-Alder cycloaddition reactions provides a powerful tool for bio-orthogonal chemistry.[8][9] This allows for site-specific peptide macrocyclization, labeling with probes, or conjugation to other molecules without interfering with biological systems.[9][10]

Synthesis of Furan-Modified β-Peptides

The construction of these specialized peptides is a multi-stage process that begins with the synthesis of the custom furan-containing β-amino acid monomers.

Synthesis of Furan-Containing β-Amino Acid Monomers

The creation of β-amino acids bearing a furan substituent is a cornerstone of this field. While various methods exist for synthesizing β-amino acids, a common and effective approach involves leveraging furan-based starting materials. For instance, furfural, a bio-based platform chemical derivable from sources like corncob, can be a key precursor.[11]

One established synthetic route is the Paal-Knorr synthesis , which can produce substituted furans from 1,4-dicarbonyl compounds under acidic conditions.[12] This method's versatility allows for the introduction of various substituents on the furan ring.[12]

Another approach involves the use of conjugated nitroolefins derived from furan precursors. A key step in such a synthesis can be an intramolecular nitrile oxide cycloaddition (INOC) to construct the core of a cyclic β-amino acid.[13]

A more recent and sustainable approach involves a chemo-enzymatic cascade. This process can start with the conversion of biomass like corncob into furfural using a solid acid catalyst.[11] Subsequently, a whole-cell biocatalyst, such as E. coli expressing a threonine aldolase, can catalyze the aldol addition reaction between the furfural and glycine to produce β-(2-furanyl) serine, a valuable chiral β-hydroxy-α-amino acid.[11]

Peptide Synthesis and Incorporation

Once the furan-modified β-amino acid monomer is synthesized and appropriately protected (e.g., with Fmoc for the amine and a suitable ester for the carboxylic acid), it can be incorporated into a growing peptide chain.

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this process.[14] It offers high efficiency, ease of purification, and the ability to synthesize long peptide sequences. The commercially available Fmoc-protected 3-(2-furyl)alanine is a convenient building block for direct incorporation.[14]

The general workflow is as follows:

-

Resin Loading: The C-terminal amino acid is anchored to a solid support (resin), such as Rink amide resin for C-terminally amidated peptides.[6][7]

-

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a base, typically piperidine in DMF.

-

Coupling: The next Fmoc-protected amino acid (which can be the furan-modified monomer) is activated and coupled to the free amine of the preceding residue. Common coupling reagents include HBTU, HATU, or DIC/Oxyma.

-

Iteration: The deprotection and coupling steps are repeated sequentially until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][14]

Experimental Protocol: Standard Fmoc-SPPS of a Furan-Modified Peptide

This protocol outlines the manual synthesis of a generic furan-containing peptide on a 0.1 mmol scale.

1. Resin Swelling:

- Place 130 mg of Rink Amide MBHA resin (loading ~0.75 mmol/g) in a fritted peptide synthesis vessel.

- Add 5 mL of dimethylformamide (DMF) and gently agitate for 30 minutes. Drain the DMF.

2. Fmoc Deprotection:

- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

- Agitate for 3 minutes and drain.

- Repeat with a second 5 mL portion of 20% piperidine in DMF, agitating for 10 minutes.

- Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling:

- In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and HCTU (0.39 mmol, 3.9 equivalents) in 2 mL of DMF.

- Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the activation mixture and vortex for 1 minute.

- Immediately add the activated amino acid solution to the resin.

- Agitate at room temperature for 1-2 hours. For the furan-modified β-amino acid, a longer coupling time or double coupling may be necessary due to potential steric hindrance.

- Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

4. Sequence Elongation:

- Repeat steps 2 and 3 for each amino acid in the sequence.

5. Final Deprotection:

- Perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Side-Chain Deprotection:

- Wash the resin with dichloromethane (DCM) (5 x 5 mL) and dry under a stream of nitrogen.

- Prepare a cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water.

- Add 5 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

- Filter the solution away from the resin into a cold (0 °C) solution of diethyl ether (40 mL).

- A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

- Dry the peptide pellet under vacuum.

7. Purification and Analysis:

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

- Purify using preparative RP-HPLC.[14]

- Confirm the identity and purity of the peptide using LC-MS and analytical RP-HPLC.[14]

Structural Analysis and Conformational Properties

Understanding the three-dimensional structure of furan-modified β-peptides is essential for rational drug design. The rigid furan ring significantly influences the peptide's conformational landscape.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (such as COSY, TOCSY, and NOESY) are invaluable for determining the solution-state structure. Key diagnostic signals, including chemical shifts of α- and β-protons and Nuclear Overhauser Effect (NOE) correlations, provide information about backbone torsion angles and through-space proximities, which helps to define the peptide's secondary structure.[9]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for assessing the overall secondary structure content of peptides in solution. β-sheet structures, for instance, typically show a characteristic minimum around 216 nm.[1] The presence of a well-defined CD spectrum can indicate a stable, folded conformation.[1][15]

Visualization of Key Workflows

The overall process from monomer synthesis to structural and functional analysis can be visualized as a comprehensive workflow.

Caption: Workflow for the synthesis and analysis of furan-modified β-peptides.

Applications in Drug Discovery and Chemical Biology

The unique attributes of furan-modified β-peptides have led to their exploration in several high-impact areas.

Antimicrobial and Anticancer Agents

The furan scaffold is present in many compounds with potent biological activity.[4][16] When conjugated to peptides, it can enhance their therapeutic efficacy.[7]

-

Antimicrobial Activity: Furan derivatives have a long history as antimicrobial agents.[2][4] Furan-peptide conjugates can exhibit activity against both Gram-positive and Gram-negative bacteria.[17] The rigid structure imparted by the furan can help the peptide adopt an amphipathic conformation, which is often crucial for disrupting bacterial membranes.

-

Anticancer Activity: Researchers have identified furan-conjugated tripeptides with high potency and specificity against human cervical cancer cells (HeLa cells).[6][7] One study found a lead conjugate with an IC50 value of 0.28 µM that appeared to exert its effect through a membranolytic mechanism, leading to a loss of mitochondrial membrane potential.[6]

Table 1: Example Biological Activity of a Furan-Peptide Conjugate

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|

| Fur⁴-2-Nal³-Ala²-Phe¹-CONH₂ | HeLa (Cervical Cancer) | 0.28 ± 0.09 | Membranolytic, loss of mitochondrial membrane potential |[6] |

Bio-orthogonal Chemistry via Diels-Alder Reaction

The furan ring serves as an excellent diene in the Diels-Alder reaction, a [4+2] cycloaddition that forms a stable six-membered ring. This reaction is highly efficient and can proceed in both organic and aqueous solvents, making it suitable for biological applications.[9]

-

Peptide Macrocyclization: The Diels-Alder reaction can be used to cyclize peptides by incorporating a furan (the diene) and a suitable dienophile (e.g., a maleimide) into the peptide sequence.[9] This cyclization can lock the peptide into a specific bioactive conformation, such as an α-helix, thereby enhancing its stability and target-binding affinity.[9] The intramolecular nature of this reaction overcomes the inherent low reactivity of the aromatic furan ring.[8]

-

Covalent Crosslinking and Labeling: The furan moiety can be considered a "caged" electrophile.[10] Upon mild oxidation (e.g., using light and a photosensitizer), it becomes highly reactive towards nucleophiles.[10] This property can be exploited for:

-

Covalent Labeling: Attaching fluorescent dyes or other probes to specific sites on peptides and proteins.[10]

-

Protein-Ligand Crosslinking: Covalently trapping a furan-modified peptide ligand within the binding pocket of its target receptor, which is invaluable for structural biology and target identification.[14]

-

Caption: The Diels-Alder reaction between furan and maleimide.

Future Outlook and Challenges

The field of furan-modified β-peptides is poised for significant growth. The increasing availability of diverse furan-containing building blocks and a deeper understanding of their conformational effects will accelerate the design of novel therapeutics. Key future directions include:

-

Exploring Diverse Furan Scaffolds: Moving beyond simple 2-furyl modifications to explore the impact of different substitution patterns and fused benzofuran systems.[18]

-

Advanced Bio-orthogonal Applications: Developing more sophisticated photo-activated crosslinking strategies for in-vivo mapping of protein-protein interactions.

-

Sustainable Synthesis: Expanding the use of bio-based starting materials and enzymatic processes for the synthesis of furan-containing amino acids.[11]

The primary challenge remains the synthesis of sterically hindered or complex furan-β-amino acid monomers, which can be synthetically demanding. However, as synthetic methodologies advance, these hurdles will be overcome, further expanding the toolkit available to peptide chemists and drug developers.

References

-

Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Synthesis of furan derivatives of cyclic β-amino acid cispentacin via intramolecular nitrile oxide cycloaddition. (2000). Tetrahedron Letters, 41(16), 2871-2874. Available from: [Link]

-

Madden, K. S., Piscopio, A. D., & Arora, P. S. (2012). Versatile peptide macrocyclization with Diels-Alder cycloadditions. Beilstein Journal of Organic Chemistry, 8, 1846–1855. Available from: [Link]

-